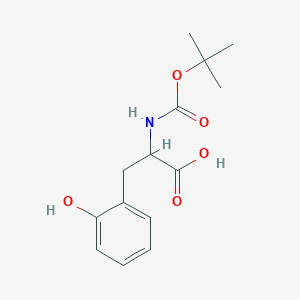

Boc-DL-o-tyrosine

Übersicht

Beschreibung

Boc-DL-o-tyrosine is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Boc-DL-o-tyrosine is a biochemical used in proteomics research . It is primarily used in the synthesis of multifunctional targets, particularly those involving amino functions . The primary targets of this compound are amino functions, which often occur in the context of multifunctional targets .

Mode of Action

This compound interacts with its targets through a process known as dual protection of amino functions . This involves the use of Boc-groups resulting from dual protection of amines and amides . The compound’s interaction with its targets results in the synthesis of products containing one or two Boc-groups .

Biochemical Pathways

This compound affects the tyrosine metabolism pathway . This pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants . The affected pathways lead to the production of compounds such as tocopherols, plastoquinone, ubiquinone, and others .

Pharmacokinetics

It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can impact its bioavailability .

Result of Action

The result of this compound’s action is the production of tyrosine-based unnatural amino acids . These unnatural amino acids are produced in good yields and can be used in the synthesis of dipeptides, tripeptides, and tetrapeptides .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . More research is needed to fully understand how these and other environmental factors influence the action of this compound .

Biochemische Analyse

Biochemical Properties

Boc-DL-o-tyrosine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is often used as a substrate in enzymatic reactions involving aminoacyl-tRNA synthetases (aaRS), which catalyze the aminoacylation of amino acids with the cognate tRNA . This interaction is crucial for the accurate incorporation of amino acids into proteins during translation. Additionally, this compound can be used in the synthesis of antioxidant dipeptides, such as Boc-Tyr-Ala, through carboxypeptidase-catalyzed reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis . This can lead to changes in protein properties and functions, which may impact cellular activities. Furthermore, high levels of tyrosine, including derivatives like this compound, have been associated with neurotoxicity and mitochondrial dysfunction in experimental models .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can act as a substrate for aminoacyl-tRNA synthetases, leading to the incorporation of tyrosine derivatives into proteins . Additionally, this compound can undergo enzymatic reactions that result in the formation of dipeptides, such as Boc-Tyr-Ala, which have antioxidant properties . These interactions can influence enzyme activity, protein synthesis, and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. For example, the enzymatic synthesis of dipeptides involving this compound can be kinetically controlled, with reaction conditions optimized for maximum yield . Additionally, the temporal effects of tyrosine supplementation on physiological arousal and decision-making have been studied, showing that a single dose can reduce physiological arousal and influence cognitive processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that tyrosine administration can have dose-dependent effects on blood pressure in dogs, with higher doses leading to significant changes in blood pressure . Additionally, the combined oral and intravenous administration of tyrosine has been shown to maintain decreased systemic tyrosine levels in rats . These findings suggest that the dosage of this compound can influence its physiological effects and potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to tyrosine metabolism. In plants, tyrosine metabolism serves as a starting point for the production of diverse natural compounds, such as tocopherols, plastoquinone, and ubiquinone . The metabolic pathways of tyrosine in animals involve its conversion to catecholamines, thyroid hormones, and melanin . This compound can be metabolized through similar pathways, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. For instance, tyrosine and its derivatives can be transported by amino acid transporters and distributed to tissues where they are needed for protein synthesis and other metabolic processes .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Tyrosine derivatives, including this compound, can be localized to specific cellular compartments, such as mitochondria, endoplasmic reticulum, and peroxisomes . The localization of these compounds can be influenced by targeting signals and post-translational modifications, which direct them to specific organelles. This subcellular distribution can impact the compound’s interactions with biomolecules and its overall biochemical effects.

Biologische Aktivität

Boc-DL-o-tyrosine is a derivative of the amino acid tyrosine, commonly used in peptide synthesis and as a biochemical tool in various research fields, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its synthesis, applications, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₉NO₅

- Molecular Weight : 281.30 g/mol

- CAS Number : 203569-04-4

These properties make it suitable for various biochemical applications, including proteomics research and the synthesis of opioid peptides.

Synthesis and Derivatives

This compound can be synthesized through several methods, often involving the protection of the amino group with a Boc (tert-butyloxycarbonyl) group. This protection facilitates further chemical modifications, which are crucial for developing bioactive compounds.

Table 1: Synthesis Methods for this compound

Biological Activity

This compound has been investigated for its role in synthesizing various bioactive peptides, especially those targeting opioid receptors. The incorporation of this compound into peptide structures can enhance their stability and receptor affinity.

Case Studies

- Opioid Peptide Synthesis : Research has shown that replacing tyrosine in opioid peptides with this compound can significantly alter their binding affinities at mu (μ) and delta (δ) opioid receptors. For instance, studies demonstrated that certain analogs exhibited improved metabolic stability and receptor selectivity when this compound was incorporated .

- Enzymatic Stability : In vitro studies indicated that peptides containing this compound showed enhanced resistance to enzymatic degradation compared to their unmodified counterparts. This characteristic is particularly beneficial for developing therapeutic agents with prolonged action in vivo .

Table 2: Biological Activity of Peptides Containing this compound

| Peptide Structure | μ Receptor Affinity (Ki) | δ Receptor Affinity (Ki) | Stability (Half-life) |

|---|---|---|---|

| Original Enkephalin | 1.0 nM | 5.0 nM | 10 min |

| [L-Boc-DL-o-Tyr1]Enk | 0.5 nM | 3.0 nM | 40 min |

| [D-Boc-DL-o-Tyr1]Enk | 2.0 nM | 10 nM | 25 min |

Applications in Research

This compound is utilized in various research domains:

- Peptide Therapeutics : Its ability to enhance peptide stability makes it a valuable component in developing drugs targeting neurological disorders.

- Synthetic Biology : The compound serves as a building block for synthesizing novel peptide ligands with tailored biological activities.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1. Synthesis of Dipeptides and Proteins

Boc-DL-o-tyrosine is commonly utilized in the synthesis of peptides and proteins. Its protective Boc (tert-butyloxycarbonyl) group allows for selective reactions during peptide synthesis, facilitating the creation of complex structures without unwanted side reactions. The compound is particularly useful in synthesizing D-peptides, which have unique properties compared to their L-counterparts, including increased resistance to enzymatic degradation .

1.2. Role in Melanogenesis

Research indicates that tyrosine derivatives, including this compound, play significant roles in melanogenesis—the process by which melanin is produced. Studies have shown that L-tyrosine supplementation can stimulate tyrosinase activity in melanocytes, leading to increased melanin production . This property can be harnessed in cosmetic formulations aimed at skin pigmentation regulation.

Drug Delivery Systems

2.1. Organogel Formation

This compound has been investigated for its gelation properties, particularly in drug delivery systems. Studies have demonstrated that tyrosine derivatives can form organogels capable of encapsulating drugs and facilitating controlled release . This application is promising for improving the bioavailability of hydrophobic drugs.

2.2. Oil Spill Recovery

The gelation properties of this compound derivatives have also been explored for environmental applications, such as oil spill recovery. The ability to create gels that can encapsulate oils suggests potential uses in environmental remediation efforts .

Research and Diagnostic Applications

3.1. Biomarker for Oxidative Stress

Dityrosine, a product formed from the oxidative dimerization of tyrosine residues, serves as a biomarker for oxidative stress and protein damage. This compound can be utilized in studies aimed at understanding oxidative stress mechanisms and developing diagnostic tools for related diseases .

3.2. Cellular Senescence Studies

Recent research has linked d-amino acid oxidase (DAO) activity with cellular senescence processes, where d-tyrosine acts as a substrate influencing senescence induction . This highlights the potential use of this compound in cancer research and aging studies.

Table 1: Summary of Applications of this compound

Case Study: Melanogenesis Stimulation

A study conducted on hamster melanoma cells demonstrated that L-tyrosine supplementation significantly increased tyrosinase activity and melanin production in a dose-dependent manner, suggesting that this compound could similarly enhance these processes due to its structural similarity to L-tyrosine .

Eigenschaften

IUPAC Name |

3-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSXAMSICCTNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.